molecular formula C14H20ClNO2 B3857419 1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

Cat. No.: B3857419
M. Wt: 269.77 g/mol
InChI Key: CGKJFLHINBROGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a hydroxyphenyl group and a piperidinyl group attached to a propanone backbone, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one typically involves the reaction of 3-hydroxyacetophenone with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxy group, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological targets, while the piperidinyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one: Similar structure but with the hydroxy group in the ortho position.

    1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one: Similar structure but with the hydroxy group in the para position.

    1-(3-Hydroxyphenyl)-3-morpholin-1-ylpropan-1-one: Similar structure but with a morpholine ring instead of piperidine.

Uniqueness

1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the hydroxy group and the presence of the piperidinyl group confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(3-hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-13-6-4-5-12(11-13)14(17)7-10-15-8-2-1-3-9-15;/h4-6,11,16H,1-3,7-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKJFLHINBROGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC(=CC=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Reactant of Route 5
1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.